molecular formula C27H28N2O B5148340 (4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE

(4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE

Cat. No.: B5148340
M. Wt: 396.5 g/mol
InChI Key: XHQJYSCHUQBXDN-UHFFFAOYSA-N
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Description

(4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a phenylcyclopropyl ketone moiety

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O/c30-27(25-20-24(25)21-10-4-1-5-11-21)29-18-16-28(17-19-29)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-26H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQJYSCHUQBXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE typically involves the reaction of benzhydrylpiperazine with phenylcyclopropyl ketone under specific conditions. One common method includes the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in hexafluoroisopropanol (HFIP) solvent at room temperature . The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the carbonyl carbon of the ketone, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE involves its interaction with specific molecular targets. The benzhydryl group and piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylcyclopropyl ketone moiety may also play a role in binding to specific sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE is unique due to its combination of a benzhydryl-substituted piperazine ring and a phenylcyclopropyl ketone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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